molecular formula C11H13FO3S B1469756 3-Fluorocyclobutyl 4-methylbenzenesulfonate CAS No. 1427501-88-9

3-Fluorocyclobutyl 4-methylbenzenesulfonate

Cat. No.: B1469756
CAS No.: 1427501-88-9
M. Wt: 244.28 g/mol
InChI Key: HOUHSGZMRPVHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluorocyclobutyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C11H13FO3S and a molecular weight of 244.29 g/mol . It is characterized by the presence of a fluorocyclobutyl group attached to a methylbenzenesulfonate moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 3-Fluorocyclobutyl 4-methylbenzenesulfonate typically involves the reaction of 3-fluorocyclobutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by distillation or recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

3-Fluorocyclobutyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate and chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluorocyclobutyl 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluorocyclobutyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The fluorocyclobutyl group can undergo various transformations, contributing to the compound’s reactivity and versatility in chemical synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

(3-fluorocyclobutyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3S/c1-8-2-4-11(5-3-8)16(13,14)15-10-6-9(12)7-10/h2-5,9-10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUHSGZMRPVHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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